N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and material science. The compound this compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial, antiviral, and antifungal activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit the growth of tumor cells.
Industry: The compound is used in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine: Similar in structure but contains an oxadiazole ring instead of a thiadiazole ring.
N-(4-chlorophenyl)-1,3,4-triazole-2-amine: Contains a triazole ring and exhibits different biological activities.
N-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure with a thiol group, showing distinct chemical reactivity
Uniqueness
N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
92161-93-8 |
---|---|
Molecular Formula |
C14H10ClN3S |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H10ClN3S/c15-11-6-8-12(9-7-11)16-14-18-17-13(19-14)10-4-2-1-3-5-10/h1-9H,(H,16,18) |
InChI Key |
OZRPBDYWQDSFOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.